molecular formula C13H10F3NO2 B8171113 4-(3-(Trifluoromethoxy)phenoxy)aniline

4-(3-(Trifluoromethoxy)phenoxy)aniline

Cat. No. B8171113
M. Wt: 269.22 g/mol
InChI Key: YGMTVWZFRFZUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Trifluoromethoxy)phenoxy)aniline is a useful research compound. Its molecular formula is C13H10F3NO2 and its molecular weight is 269.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-(Trifluoromethoxy)phenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-(Trifluoromethoxy)phenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Azobenzene Derivatives and Monomolecular Film Formation : This compound is used in the synthesis of azobenzene derivatives with fluoroalkyl chains. These derivatives form monomolecular films at the air/water interface, which are studied for their properties and potential applications (Yoshino et al., 1992).

  • Liquid-Crystalline Polymers with Fluorine-Containing Mesogens : It is involved in synthesizing side-group liquid-crystalline polymers that incorporate fluorine-containing mesogens. These materials have unique properties useful in material science and engineering (Prescher et al., 1995).

  • Liquid Crystalline Properties : Derivatives of 4-(3-(Trifluoromethoxy)phenoxy)aniline exhibit stable smectic B and A phases. Research in this area focuses on understanding and utilizing these liquid crystalline properties (Miyajima et al., 1995).

  • Synthesis of Dendritic Melamines : This compound is used in the synthesis, structure, and study of the supramolecular behavior of new dendritic melamines. These materials have potential applications in various fields of nanotechnology and material science (Morar et al., 2018).

  • Counter Electrode in Dye-Sensitized Solar Cells : A derivative, specifically 4-(3,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, has been used efficiently as a counter electrode in dye-sensitized solar cells, enhancing energy conversion efficiency (Shahhosseini et al., 2016).

  • High Yield, Quality, and Environmental Considerations : The compound has potential applications in scientific research due to its high yield, good quality, and low environmental pollution (Wen Zi-qiang, 2007).

properties

IUPAC Name

4-[3-(trifluoromethoxy)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)19-12-3-1-2-11(8-12)18-10-6-4-9(17)5-7-10/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMTVWZFRFZUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(Trifluoromethoxy)phenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-(Trifluoromethoxy)phenoxy)aniline
Reactant of Route 2
Reactant of Route 2
4-(3-(Trifluoromethoxy)phenoxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(3-(Trifluoromethoxy)phenoxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(3-(Trifluoromethoxy)phenoxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(3-(Trifluoromethoxy)phenoxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(3-(Trifluoromethoxy)phenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.